![molecular formula C10H7ClFNS B1488762 2-Chloro-4-(4-fluorophenyl)-5-methylthiazole CAS No. 1188168-84-4](/img/structure/B1488762.png)
2-Chloro-4-(4-fluorophenyl)-5-methylthiazole
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Dengale et al. (2019) explored the synthesis of novel 1,3,4-thiadiazoles and 1,2,4-triazoles derived from 2-(3-fluorophenyl)-4-methylthiazole-5-carbohydrazide. These compounds exhibited significant in vitro antibacterial and antifungal activity.
Structural Analysis
El-Hiti et al. (2019) conducted a study on the structure of a compound comprising fluorophenyl and other rings, including methylthiazoyl, which is closely related to 2-Chloro-4-(4-fluorophenyl)-5-methylthiazole. They examined the planarity and angles between these molecular structures (El-Hiti et al., 2019).
Antiinflammatory and Antimicrobial Activities
Karthikeyan and Holla (2008) investigated 2,4-dichloro-5-fluorophenyl substituted arylidenetriazolothiazolidinones, noting excellent antiinflammatory and antimicrobial activities in compounds with 4-methylthiophenyl structures (Karthikeyan & Holla, 2008).
Larvicidal Activity
A 2021 study focused on novel hydrazones of 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbohydrazide, demonstrating promising larvicidal agents against Anopheles arabiensis (N. P et al., 2021).
Intermolecular Interactions
Shukla et al. (2014) synthesized and characterized 1,2,4-triazole derivatives, including a fluoro derivative closely related to the compound . They studied the various intermolecular interactions, providing insights into the nature of these interactions (Shukla et al., 2014).
Spinal Cord Injury Treatment
Davis (1954) discussed the medical use of a compound closely related to 2-Chloro-4-(4-fluorophenyl)-5-methylthiazole, specifically for the prevention and/or treatment of spinal cord injury (Davis, 1954).
Bioactivity of 1,2,4-Triazole Derivatives
Research in 2022 by Ohloblina et al. examined the bioactivity of various 1,2,4-triazole derivatives, including compounds with structural similarity to the compound , noting their antimicrobial and antifungal effects (Ohloblina et al., 2022).
PPARalpha/delta Agonist Effects
Ciocoiu et al. (2010) synthesized 1,4-disubstituted 1,2,3-triazoles and tested them for their ability to increase oleic acid oxidation, showing potent agonist activities for PPARalpha and PPARdelta (Ciocoiu et al., 2010).
Electrophilic and Nucleophilic Substitution
Begtrup and Holm (1981) discussed the activation of 2-phenyltriazole 1-oxides at C-5 towards electrophilic and nucleophilic attack, leading to various substitutions in the triazole nucleus, relevant to the synthesis of compounds like 2-Chloro-4-(4-fluorophenyl)-5-methylthiazole (Begtrup & Holm, 1981).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNS/c1-6-9(13-10(11)14-6)7-2-4-8(12)5-3-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIKHWZBAYPUIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole | |
CAS RN |
1188168-84-4 | |
Record name | 2-chloro-4-(4-fluorophenyl)-5-methylthiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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